![molecular formula C7H10N2 B2943657 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine CAS No. 38666-30-7](/img/structure/B2943657.png)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H10N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine derivatives has been reported in several studies . For instance, one method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure, including information about the positions of the atoms and the connectivity between them .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine are complex and can vary depending on the specific conditions and reactants used . For example, one study reported the synthesis of carbohydrazide derivatives from commercially available 2-amino pyrimidine .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a solid compound with a molecular weight of 122.17 . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine”, focusing on unique applications across different fields:
Anticancer Activities
A novel class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides has been synthesized and evaluated for their anticancer activities. These derivatives show promise in cancer treatment research .
Antibacterial Activity
The compound has been used to synthesize hydrazone derivatives that exhibit antibacterial activity. This application is crucial for developing new antibiotics and understanding bacterial resistance mechanisms .
Organocatalysis in Chemistry
A chiral nucleophilic organocatalyst bearing a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine skeleton has been developed for enantioselective C-acylation of 3-substituted benzofuranones. This application is important for creating pharmaceuticals and other chemical products .
Pharmaceutical Development
In pharmaceutical research, the compound’s scaffold has been utilized to discover and analyze glutaminyl cyclase inhibitors of oral pathogens. This could lead to new treatments for oral diseases .
Chemical Synthesis
The compound has been used in various chemical synthesis processes such as alkylation or acylation reactions. These reactions are fundamental in creating diverse chemical entities for further application in different scientific fields .
Each of these applications demonstrates the versatility and importance of “5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine” in scientific research. The compound’s ability to interact with biological systems and its utility in chemical synthesis make it a valuable subject of study across multiple disciplines.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets within bacterial cells.
Mode of Action
Related compounds have been shown to exhibit antimicrobial activity , which typically involves disrupting essential biological processes within bacterial cells.
Result of Action
Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may interfere with essential cellular processes in bacteria.
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDYYNBALSEMHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine | |
CAS RN |
38666-30-7 | |
Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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